

A Technical Guide to the Biological Activity of Novel Thiazole Derivatives

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Compound of Interest

Compound Name: Ethyl 3-(1,3-thiazol-2-yl)benzoate

Cat. No.: B1291012

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Thiazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities. This technical guide provides an in-depth overview of the recent advancements in the study of novel thiazole derivatives, focusing on their anticancer and antimicrobial properties. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Activity of Thiazole Derivatives

Novel thiazole derivatives have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action, including the inhibition of critical signaling pathways and the induction of apoptosis.

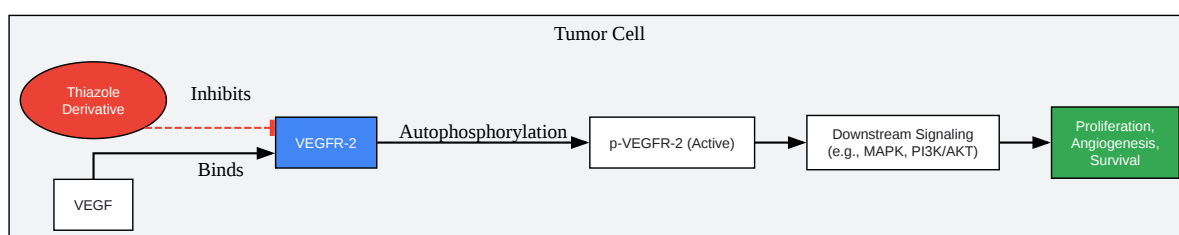
The in vitro cytotoxic activity of several novel thiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)
Compound 4c	MCF-7 (Breast)	2.57 ± 0.16	Staurosporine	6.77 ± 0.41
HepG2 (Liver)	7.26 ± 0.44	Staurosporine	8.4 ± 0.51	
Compound 4d	MDA-MB-231 (Breast)	1.21	Sorafenib	1.18
Compound 4b	MDA-MB-231 (Breast)	3.52	Sorafenib	1.18
Compound 5	A549 (Lung)	0.452	Doxorubicin	0.460
Compound 8e	A549 (Lung)	0.302	Doxorubicin	0.460
Compound 8f	A549 (Lung)	0.788	Doxorubicin	0.460
Compound 19	MCF-7, U87 MG, A549, HCT116	0.30–0.45	-	-
Compound 40	B-RAFV600E Kinase	0.0231 ± 0.0012	Dabrafenib	0.0472 ± 0.0025
Compound 42	GSK-3β	0.00029 ± 0.00001	-	-
Compound 43	GSK-3	0.0011 ± 0.0001	-	-
Compounds 4m, 4n, 4r	BxPC-3 (Pancreatic)	See % cell survival	-	-
MOLT-4 (Leukemia)	See % cell survival	-	-	
MCF-7 (Breast)	See % cell survival	-	-	

Note: For compounds 4m, 4n, and 4r, the data was presented as percentage of cell survival at 10 μM concentration: BxPC-3 (23.85–26.45%), MOLT-4 (30.08–33.30%), and MCF-7 (44.40–47.63%)[1].

Thiazole derivatives have been shown to interfere with key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

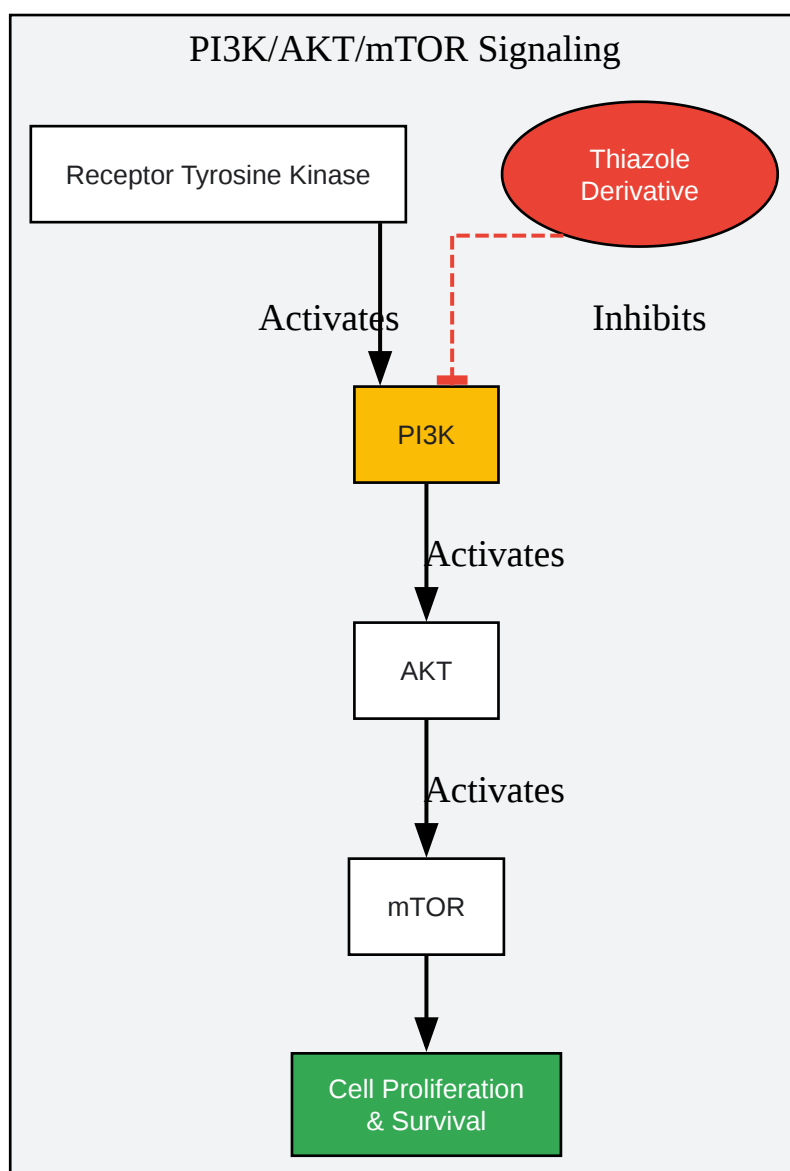
A prominent target is the VEGFR-2 signaling pathway. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibition of VEGFR-2 can block downstream signaling, leading to reduced tumor vascularization and growth.

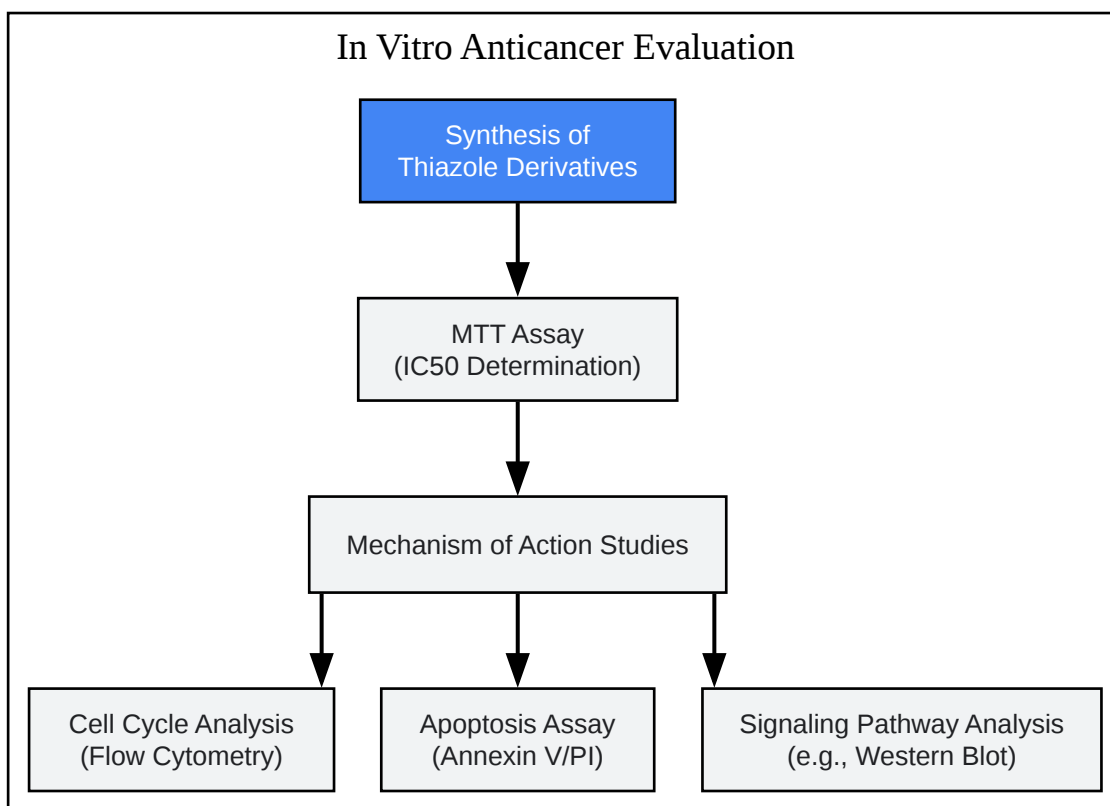


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Caption: Inhibition of the VEGFR-2 signaling pathway by novel thiazole derivatives.

Another critical pathway targeted by thiazole derivatives is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival.[3]





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